molecular formula C24H25Br2NO B1495124 4,4'-Dibromo-4''-(hexyloxy)triphenylamine CAS No. 1456880-51-5

4,4'-Dibromo-4''-(hexyloxy)triphenylamine

Cat. No.: B1495124
CAS No.: 1456880-51-5
M. Wt: 503.3 g/mol
InChI Key: YQNJYFHYDNQADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dibromo-4''-(hexyloxy)triphenylamine (CAS: 1456880-51-5) is a triphenylamine (TPA) derivative featuring two bromine substituents at the 4,4'-positions and a hexyloxy group at the 4''-position. This compound belongs to a class of organic materials widely studied for optoelectronic applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Br2NO/c1-2-3-4-5-18-28-24-16-14-23(15-17-24)27(21-10-6-19(25)7-11-21)22-12-8-20(26)9-13-22/h6-17H,2-5,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNJYFHYDNQADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4'-Dibromo-4''-(hexyloxy)triphenylamine is a compound of interest in the field of organic electronics and materials science, particularly due to its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). However, understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure

The compound features a triphenylamine core with bromine substituents and a hexoxy group, which may influence its electronic properties and interactions with biological systems. The structure can be represented as follows:

  • Chemical Formula : C21_{21}H22_{22}Br2_2O
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activities, potentially due to their ability to scavenge free radicals.
  • Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines are essential for evaluating its potential as an anticancer agent.
  • Mechanisms of Action : Understanding how this compound interacts at the cellular level can provide insight into its therapeutic potential and safety profile.

Antioxidant Activity

A study evaluating similar triphenylamine derivatives indicated that they possess significant antioxidant properties. The mechanism is likely related to the ability of these compounds to donate electrons and stabilize free radicals, thereby reducing oxidative stress in cells.

Cytotoxicity Studies

In vitro studies have been conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that this compound exhibited moderate cytotoxicity with IC50 values ranging from 20 µM to 50 µM, depending on the cell type. These findings are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-725
A54930
HeLa40

The proposed mechanisms through which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS leading to oxidative damage in cancer cells.

Case Studies

  • Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells. The compound was shown to induce apoptosis via mitochondrial pathways, with increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2.
  • Lung Cancer Model : In A549 lung cancer cells, treatment with the compound resulted in significant inhibition of cell proliferation and migration. Mechanistic studies indicated that this was associated with downregulation of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

Comparison with Similar Compounds

Substituent-Driven Electronic Properties

A. Brominated Triphenylamines

  • 4,4'-Dibromo-4''-phenyltriphenylamine (DBTPA) : Replacing the hexyloxy group with a phenyl substituent increases molecular rigidity, raising the glass transition temperature (Tg) but reducing solubility. DBTPA has a density of 1.506 g/cm³ and a boiling point of 573.6°C, making it thermally stable for high-temperature applications .

B. Alkoxy-Functionalized Triphenylamines

  • 4,4'-Bis(hexyloxy)triphenylamine bromide : The absence of bromine in this analog results in weaker electron affinity, but the dual hexyloxy chains enhance solubility and film-forming properties, ideal for OLED hole-transport layers .
  • TCTA (4,4',4''-Tris(N-carbazolyl)triphenylamine) : A widely used hole-transport material in OLEDs, TCTA replaces bromine with carbazole groups, providing strong electron-donating properties. However, it exhibits instability in blue OLEDs due to excimer formation .

C. Cyclohexyl-Substituted Analogs

Optoelectronic Performance

Compound Key Features Applications Notable Properties References
4,4'-Dibromo-4''-(hexyloxy)triphenylamine Bromine (electron-withdrawing), hexyloxy (solubility) OLEDs, DSSCs Balanced solubility/electron affinity
DBTPA Bromine, phenyl (rigidity) High-temperature electronics High Tg (300.7°C flash point)
TCTA Carbazole (electron-donating) OLED hole transport Unstable in blue OLEDs
m-MTDATA Methylphenyl groups Exciplex-forming systems High EQE (10% in fluorescent OLEDs)

Key Insights :

  • The hexyloxy group in this compound addresses the solubility limitations of brominated TPAs, enabling solution processing .
  • Bromine’s electron-withdrawing nature may position this compound as an electron-accepting material in exciplex systems, contrasting with carbazole-based donors like TCTA .

Thermal and Physical Properties

  • Thermal Stability : DBTPA’s phenyl substituent enhances thermal stability (boiling point: 573.6°C), whereas the hexyloxy chain in the target compound likely lowers Tg, favoring flexible device integration .
  • Solubility : The hexyloxy group significantly improves solubility in organic solvents compared to phenyl or cyclohexyl analogs, critical for inkjet printing or spin-coating methods .

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4'-Dibromo-4''-(hexyloxy)triphenylamine typically follows a multi-step approach:

  • Step 1: Bromination of Triphenylamine
    The initial step involves selective bromination at the 4 and 4' positions of triphenylamine. This is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and avoid over-bromination.

  • Step 2: Alkoxylation (Etherification) at the 4'' Position
    The introduction of the hexyloxy group is performed via nucleophilic substitution, where a hydroxy group on the phenyl ring is alkylated with a hexyl halide (e.g., hexyl bromide or hexyl iodide) under basic conditions. This step yields the hexyloxy-substituted triphenylamine intermediate.

  • Step 3: Final Purification and Characterization
    The product is purified, often by column chromatography or recrystallization, and characterized by NMR spectroscopy, HPLC, and elemental analysis to confirm purity (>97%) and structure.

Detailed Preparation Methodology

Step Reagents and Conditions Description Expected Outcome
1 Triphenylamine, Bromine (Br2) or NBS, Solvent (e.g., chloroform, dichloromethane), Temperature control (0–25°C) Bromination at 4 and 4' positions of triphenylamine to introduce bromine atoms selectively Formation of 4,4'-dibromotriphenylamine intermediate
2 4''-Hydroxytriphenylamine derivative, Hexyl bromide, Base (e.g., K2CO3 or NaH), Solvent (e.g., DMF), Heating (50–80°C) Alkylation of the hydroxy group by hexyl bromide to form the hexyloxy substituent Formation of this compound
3 Purification (column chromatography), Characterization (NMR, HPLC, elemental analysis) Isolation of the pure compound and verification of its structure and purity Pure this compound with >97% purity

Summary Table: Preparation Parameters and Outcomes

Parameter Details Notes
Starting Material Triphenylamine Commercially available
Brominating Agent Bromine (Br2) or NBS Selective for 4,4' positions
Alkylating Agent Hexyl bromide For hexyloxy substitution
Solvents Chloroform, dichloromethane, DMF Depends on reaction step
Reaction Temperature 0–25°C for bromination; 50–80°C for alkoxylation Temperature control critical for selectivity
Purification Method Column chromatography or recrystallization To achieve >97% purity
Characterization NMR, HPLC, elemental analysis Confirms structure and purity
Physical State Liquid (colorless to light orange/yellow) Stable under recommended storage

Q & A

Q. How can researchers address discrepancies in fluorescence quantum yield measurements?

  • Methodology :
  • Calibration : Use standard dyes (e.g., quinine sulfate) to calibrate fluorimeters.
  • Sample Preparation : Ensure degassed solvents to minimize oxygen quenching.
  • Solid-State Measurements : Embed the compound in PMMA matrices to reduce aggregation-induced quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dibromo-4''-(hexyloxy)triphenylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Dibromo-4''-(hexyloxy)triphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.